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1-(2-Bromoethyl)azepane Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-(2-Bromoethyl)azepane
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-(2-Bromoethyl)azepane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Azepane Scaffold in Modern Drug Discovery
The seven-membered saturated nitrogen heterocycle, azepane, is a privileged scaffold in medicinal chemistry.[1][2] Its inherent three-dimensional structure provides access to a diverse chemical space, a critical attribute for modulating biological activity and optimizing pharmacokinetic properties.[1] Azepane derivatives have demonstrated a wide array of pharmacological activities, leading to their incorporation into numerous approved therapeutic agents, including antidiabetic, anticancer, and antiviral drugs.[3] Notably, the azepane motif is a key component in the development of potent histamine H3 receptor antagonists, which are promising candidates for the treatment of various neurological and cognitive disorders.[4]
1-(2-Bromoethyl)azepane is a versatile building block for the synthesis of novel azepane derivatives. The primary alkyl bromide functionality serves as an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of a variety of functional groups. This guide provides a comprehensive overview of the reaction conditions for nucleophilic substitution with 1-(2-Bromoethyl)azepane, detailed experimental protocols, and an in-depth discussion of the underlying mechanistic principles.
Mechanistic Considerations: A Predominantly S(_N)2 Pathway
The reaction of 1-(2-Bromoethyl)azepane with nucleophiles proceeds primarily through a bimolecular nucleophilic substitution (S(_N)2) mechanism. This is dictated by the structure of the electrophile, which is a primary alkyl bromide.
Several key factors favor the S(_N)2 pathway:
-
Unhindered Substrate: The electrophilic carbon atom is sterically accessible, allowing for the backside attack of the nucleophile.[5]
-
Good Leaving Group: The bromide ion is a stable species and therefore a good leaving group, facilitating the displacement reaction.
-
Powerful Nucleophiles: The use of strong nucleophiles, particularly those with a negative charge, accelerates the reaction rate, which is characteristic of an S(_N)2 reaction.
The concerted nature of the S(_N)2 mechanism, where bond formation and bond cleavage occur simultaneously, leads to an inversion of stereochemistry at the electrophilic carbon. However, as the carbon in 1-(2-Bromoethyl)azepane is not a stereocenter, this aspect is not a primary consideration for this specific substrate.
Visualizing the S(_N)2 Reaction
Caption: Generalized S(_N)2 mechanism for the reaction of 1-(2-Bromoethyl)azepane.
Reaction Conditions for Nucleophilic Substitution
The success of a nucleophilic substitution reaction with 1-(2-Bromoethyl)azepane is highly dependent on the choice of nucleophile, solvent, base, and temperature. The following sections provide guidance on optimizing these parameters for different classes of nucleophiles.
Table 1: Reaction Conditions with Amine Nucleophiles
| Nucleophile (Secondary Amine) | Solvent | Base | Temperature (°C) | Typical Yield (%) | Reference |
| Piperidine | Acetonitrile (MeCN) | K₂CO₃ | 80 | 85-95 | General Knowledge |
| Morpholine | Dimethylformamide (DMF) | K₂CO₃ | 80-100 | 80-90 | General Knowledge |
| Pyrrolidine | Tetrahydrofuran (THF) | Et₃N | Reflux | 80-90 | General Knowledge |
| N-Methylpiperazine | Acetonitrile (MeCN) | K₂CO₃ | 80 | 85-95 | General Knowledge |
Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction scale.
Table 2: Reaction Conditions with Thiol Nucleophiles
| Nucleophile (Thiol) | Solvent | Base | Temperature (°C) | Typical Yield (%) | Reference |
| Thiophenol | Ethanol | NaOEt | Room Temp - 50 | >90 | General Knowledge |
| Benzyl Mercaptan | DMF | K₂CO₃ | Room Temp | >90 | General Knowledge |
| Cysteine derivative | Aqueous Buffer (pH 7-8) | - | Room Temp | 70-85 | General Knowledge |
Table 3: Reaction Conditions with Phenol Nucleophiles
| Nucleophile (Phenol) | Solvent | Base | Temperature (°C) | Typical Yield (%) | Reference |
| Phenol | Acetone | K₂CO₃ | Reflux | 70-85 | General Knowledge |
| 4-Methoxyphenol | DMF | K₂CO₃ | 80-100 | 75-90 | General Knowledge |
| 3-Hydroxypyridine | Acetonitrile (MeCN) | Cs₂CO₃ | 80 | 70-85 | General Knowledge |
Experimental Protocol: General Procedure for Nucleophilic Substitution with a Secondary Amine
This protocol provides a generalized procedure for the reaction of 1-(2-Bromoethyl)azepane with a secondary amine. It should be adapted and optimized for specific nucleophiles and scales.
Materials:
-
1-(2-Bromoethyl)azepane hydrobromide
-
Secondary amine (e.g., piperidine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-(2-Bromoethyl)azepane hydrobromide (1.0 eq.).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.5 eq.) and the secondary amine (1.2 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Reaction Execution: Place the flask under an inert atmosphere and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the desired N-substituted azepane derivative.
Experimental Workflow Visualization
Caption: A typical experimental workflow for the synthesis of N-substituted azepanes.
Troubleshooting and Key Considerations
-
Reaction Rate: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent like DMF, or employing a stronger base such as cesium carbonate.
-
Side Reactions: The primary side reaction is elimination (E2), which can be minimized by using less hindered bases and lower reaction temperatures.
-
Purification: The basic nature of the azepane products may require the use of a small amount of triethylamine in the eluent during column chromatography to prevent tailing on the silica gel.
-
Safety: 1-(2-Bromoethyl)azepane is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Conclusion
Nucleophilic substitution reactions of 1-(2-Bromoethyl)azepane provide a robust and versatile platform for the synthesis of a wide range of functionalized azepane derivatives. By carefully selecting the reaction conditions, researchers can efficiently generate novel compounds with potential applications in drug discovery and development. The protocols and guidelines presented herein offer a solid foundation for the successful implementation of these important transformations in the laboratory.
References
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
Handling 1-(2-Bromoethyl)azepane hydrochloride salt vs free base
Handling 1-(2-Bromoethyl)azepane hydrochloride salt vs free base
Executive Summary
This guide details the technical handling of 1-(2-Bromoethyl)azepane (also known as N-(2-bromoethyl)hexamethyleneimine), a critical alkylating agent used in the synthesis of Selective Estrogen Receptor Modulators (SERMs) like Bazedoxifene.[1]
Critical Technical Distinction:
-
The Hydrochloride Salt (HCl): The stable, storable form.[1]
-
The Free Base: A highly reactive, unstable intermediate prone to rapid autocatalytic dimerization.[1]
Core Recommendation: For 95% of synthetic applications, the In-Situ Neutralization Protocol (described in Section 5) is superior to isolating the free base, offering higher yields, improved safety, and reduced impurity profiles.[1]
Chemical Stability & Reactivity Profile
To handle this compound safely, one must understand the mechanism of its instability.[1] Unlike simple primary alkyl halides, 1-(2-Bromoethyl)azepane possesses an internal nucleophile (the tertiary amine) located perfectly to displace the bromide leaving group.
The Azepinium Ion Mechanism
Upon neutralization (removal of the acidic proton from the HCl salt), the nitrogen lone pair attacks the
-
Intramolecular Cyclization: Occurs rapidly in the free base form.[1]
-
Intermolecular Dimerization: The free base attacks the azepinium ion, leading to irreversible dimerization and polymerization.[1]
Visualizing the Instability Pathway
The following diagram illustrates why isolating the free base is risky.
Figure 1: The degradation pathway of 1-(2-Bromoethyl)azepane.[1] Note that the Azepinium ion is the active species for both the desired reaction and the degradation.[1]
Safety & Hazard Control (HSE)
WARNING: Vesicant / Nitrogen Mustard Analog 1-(2-Bromoethyl)azepane is structurally related to nitrogen mustards.[1] The azepinium intermediate is a potent alkylating agent capable of modifying DNA and proteins.[1]
-
Skin Contact: Causes delayed blistering and chemical burns.[1] The HCl salt is a severe irritant; the free base is a vesicant.[1]
-
Inhalation: Dust (salt) or aerosols (free base solution) can cause severe respiratory damage.[1]
Mandatory PPE:
-
Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves.[1]
-
Full-face shield or chemical safety goggles.[1]
-
Work exclusively within a certified Fume Hood.[1]
-
Quenching Agent: Keep a solution of 10% Sodium Thiosulfate or dilute Ammonia ready to neutralize spills by reacting with the alkylating agent.[1]
Comparative Data: Salt vs. Free Base
| Feature | Hydrochloride Salt | Free Base |
| State | White to off-white crystalline solid | Colorless to pale yellow oil |
| Storage | < 25°C (Desiccated).[1][2] Stable for years. | Do not store. Use immediately (< 30 mins). |
| Hygroscopicity | High.[1] Absorbs water rapidly.[1] | N/A (Oil).[1] |
| Solubility | Water, Methanol, DMSO.[1] | DCM, Ethyl Acetate, Toluene, THF.[1] |
| Reactivity | Inert until neutralized.[1] | Auto-reactive at RT ( |
Protocol A: In-Situ Activation (Recommended)[1]
Context: This method generates the reactive free base inside the reaction vessel in the presence of the nucleophile.[1] This ensures that as soon as the reactive azepinium ion forms, it is consumed by the target nucleophile rather than reacting with itself.[1]
Application: Synthesis of SERMs (e.g., Bazedoxifene intermediates).[1][3][4]
Materials:
-
1-(2-Bromoethyl)azepane HCl (1.1 - 1.5 equivalents)
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( )[1] -
Solvent: Acetone, DMF, or Acetonitrile.[1]
Step-by-Step Procedure:
-
Charge the reaction vessel with the Substrate and Solvent.[1]
-
Add the inorganic base (
, 3.0 equivalents). -
Add 1-(2-Bromoethyl)azepane HCl solid directly to the suspension.
-
Heat the mixture to reflux (or 60-80°C depending on solvent).
-
Monitor via TLC/HPLC. Reaction is typically complete in 4–12 hours.[1]
-
Workup: Filter inorganic salts, concentrate filtrate, and recrystallize.
Why this works: The concentration of "Free Base" never gets high enough to favor Second-Order dimerization kinetics (
Protocol B: Isolation of Free Base (High Risk)[1]
Context: Only use this if your substrate is base-sensitive or if the reaction requires strictly anhydrous, non-basic conditions (e.g., using NaH in THF).
Workflow Diagram:
Figure 2: Workflow for the isolation of the free base.[1][7] Speed and temperature control are critical.
Step-by-Step Procedure:
-
Preparation: Pre-cool Dichloromethane (DCM) and 1M NaOH solution to 0°C.
-
Partition: Suspend 1-(2-Bromoethyl)azepane HCl in the cold DCM. Add the cold NaOH.[1]
-
Agitation: Shake vigorously for 2–3 minutes. The solid will disappear as it neutralizes and partitions into the DCM.[1]
-
Separation: Separate layers quickly. Re-extract aqueous layer once with cold DCM.[1]
-
Drying: Dry combined organics over anhydrous
or for maximum 5 minutes in an ice bath. -
Concentration: Filter into a round-bottom flask. Evaporate solvent on a rotary evaporator.
-
Usage: Dissolve the resulting oil immediately in the reaction solvent and add to the substrate.
Analytical Validation & Troubleshooting
Purity Check (NMR)
-
HCl Salt: In
or DMSO- , the methylene protons adjacent to the nitrogen ( ) will be chemically equivalent and shifted downfield due to the positive charge.[1] -
Free Base: In
, look for the triplet of the ( 3.5 ppm) and the ( 2.9 ppm).[1] -
Dimer Impurity: Appearance of complex multiplets and broadening indicates polymerization.[1]
Troubleshooting Table
| Issue | Observation | Root Cause | Solution |
| Low Yield | Large amount of insoluble gum in flask.[1] | Dimerization of free base.[1] | Switch to Protocol A (In-Situ) . Reduce concentration. |
| Incomplete Reaction | Starting material remains; Alkylating agent gone.[1] | Hydrolysis of Azepinium ion by wet solvent.[1] | Dry solvents (KF < 0.05%).[1] Increase alkylating agent equivalents. |
| Color Change | Reaction turns dark brown/black.[1] | Oxidation of amine or extensive polymerization.[1] | Degas solvents with |
References
-
Miller, C. P., et al. (2001).[1][4] "Design, Synthesis, and Preclinical Characterization of Novel, Highly Selective Estrogen Receptor Modulators." Journal of Medicinal Chemistry, 44(11), 1654–1657.[1][4]
- Citation for the synthesis and use of azepane deriv
-
Pfizer Inc. (2014).[1] "Process for the preparation of Bazedoxifene Acetate." U.S. Patent 8,889,896.[1][4]
- Authoritative industrial protocol for handling the in-situ alkyl
-
National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 12217345, 1-(2-Chloroethyl)azepane hydrochloride." PubChem. [1]
-
Source for physical property data and safety classification of the analog.[1]
-
-
Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs."[1] [1]
- General guidelines for handling vesicant/alkyl
Sources
- 1. CAS 26487-67-2: 1H-Azepine, 1-(2-chloroethyl)hexahydro-, h… [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. Bazedoxifene synthesis - chemicalbook [chemicalbook.com]
- 4. US8889896B2 - Process for the preparation of bazedoxifene acetate and intermediates thereof - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 7. WO2010118997A1 - Processes for the synthesis of bazedoxifene acetate and intermediates thereof - Google Patents [patents.google.com]
Technical Notes & Optimization
Preventing dimerization of 1-(2-Bromoethyl)azepane free base
Preventing dimerization of 1-(2-Bromoethyl)azepane free base
The following technical support guide is structured as a dynamic Knowledge Base article, designed for immediate application in a research or process development setting.
Topic: Preventing Dimerization & Degradation of 1-(2-Bromoethyl)azepane Free Base Department: Chemical Process R&D / Synthetic Chemistry Support Last Updated: 2025-05-18 Status: CRITICAL PROTOCOL
Executive Summary: The "Time-Bomb" Reagent
User Issue: "I neutralized my 1-(2-bromoethyl)azepane hydrobromide salt to get the free base oil. Within 30 minutes, the clear oil turned into a white, gummy solid that is insoluble in my reaction solvent. My yield is near zero."
Root Cause Analysis: 1-(2-Bromoethyl)azepane free base is an autocatalytic alkylating agent . Unlike its stable hydrobromide salt, the free base possesses both a nucleophilic nitrogen atom and an electrophilic carbon atom (attached to the bromine). Upon neutralization, the molecule undergoes rapid intermolecular self-alkylation (dimerization/polymerization) , forming stable, insoluble quaternary ammonium salts.
Immediate Action Required:
-
NEVER store the free base.
-
ALWAYS generate in situ or immediately prior to use at
. -
STORE only as the Hydrobromide (HBr) salt.
The Mechanism of Failure
To prevent the issue, you must understand the kinetics. The degradation follows second-order kinetics (
Visualizing the Pathway
The following diagram illustrates the competing pathways. The "Safe Path" leads to your desired product. The "Failure Path" leads to the quaternary dimer (often a piperazinium bis-spiro salt or linear oligomer).
Figure 1: The degradation cascade. The free base exists in equilibrium with a reactive aziridinium species, both of which are susceptible to attack by another free base molecule, leading to irreversible quaternization.
Technical Protocol: The "Cold Chain" Handling Method
This protocol is derived from optimized processes used in the synthesis of SERMs (e.g., Bazedoxifene) where this intermediate is standard.
Objective: Liberate the free base from 1-(2-bromoethyl)azepane
Reagents & Parameters
| Parameter | Specification | Reason |
| Temperature | Retards | |
| Solvent (Extraction) | MTBE or Toluene | Non-polar solvents suppress charge separation (transition state stabilization) compared to DCM or EtOAc. |
| Base | Sat. | Mild inorganic bases prevent heat spikes during neutralization. |
| Time Limit | The "Safe Window" before significant dimerization occurs ( |
Step-by-Step Workflow
Figure 2: Operational workflow for handling 1-(2-bromoethyl)azepane. Note the critical decision point regarding concentration.
Detailed Procedure
-
Preparation: Pre-cool your extraction solvent (MTBE or Toluene) and your receiving reaction vessel to
. -
Neutralization: Suspend the 1-(2-bromoethyl)azepane
HBr salt in water ( ). Add the cold organic solvent.[1] Slowly add or saturated with vigorous stirring until the aqueous pH is . -
Extraction: Separate the layers immediately.
-
Drying: Dry the organic layer over anhydrous
or for no more than 5 minutes . Keep the flask in an ice bath during drying. -
The Critical Hand-off:
-
Option A (Best Practice): Filter the drying agent and cannulate the cold solution directly into your reaction vessel containing the nucleophile. Calculate the exact amount based on the theoretical extraction efficiency (usually assumed 95-98%).
-
Option B (High Risk): If you must concentrate to an oil, use a rotary evaporator with a bath temperature below
. Do not dry to "constant weight." As soon as the solvent is removed, dissolve the residue immediately in your reaction solvent.
-
Troubleshooting & FAQs
Q1: Can I store the free base in the freezer?
A: No. Even at
Q2: Why did my oil turn into a solid? A: The solid is the dimer salt (1,1'-ethylenebis(azepanium) dibromide). It is a quaternary ammonium salt, which is why it is insoluble in organic solvents like DCM or Toluene but soluble in water. Once this forms, it is irreversible. You cannot "un-dimerize" it back to the reactive alkyl halide.
Q3: Does the choice of solvent matter for the free base? A: Yes.
-
Avoid: Acetonitrile, DMF, DMSO. These polar aprotic solvents stabilize the charged transition state of the
reaction, significantly accelerating dimerization. -
Preferred: Toluene, MTBE, Hexanes, or DCM (kept cold). These suppress the ionization required for the reaction.
Q4: I am scaling up to 100g. What changes? A: Heat transfer becomes your enemy.
-
Neutralization is exothermic; on a large scale, this heat can trigger degradation before you even extract. Use internal cooling coils or slow addition of base.
-
Filtration of drying agents takes longer.
-
Recommendation: Do not isolate the oil. Perform a "telescoped" process where the organic extract is used directly in the next step.
References
-
Bazedoxifene Synthesis (Process Chemistry)
- Context: Describes the generation of azepane intermediates and the necessity of handling them as salts or immediate solutions to prevent degrad
- Source: Miller, C. P., et al. (2001).
-
Patent Reference: U.S. Patent 5,998,402 (Wyeth).
-
Azepane Ring Chemistry & Stability
- Context: Reviews the structural properties of azepanes, noting that while less strained than aziridines, the N-alkyl halides are prone to intermolecular quaterniz
-
Source: Rakesh, K. P., et al. (2019).[2] "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry.
- General Haloethylamine Reactivity (Nitrogen Mustards): Context: Establishes the fundamental mechanism of self-alkylation (dimerization) for 2-haloethylamines via aziridinium intermediates. Source: "The Chemistry of Nitrogen Mustards." Comprehensive Organic Functional Group Transformations. (General Organic Chemistry Reference).
- Process Safety in Alkylation: Context: Handling of unstable alkylating agents in pharmaceutical manufacturing. Source: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Chapter on Reagent Stability).
Sources
Technical Support Center: Stability & Handling of 1-(2-Bromoethyl)azepane
Technical Support Center: Stability & Handling of 1-(2-Bromoethyl)azepane
Case ID: T-AZP-001 Subject: Discoloration and Instability of 1-(2-Bromoethyl)azepane Status: Resolved / Guide Available Urgency: High (Safety Implications)
Root Cause Analysis: Why does it turn brown?
The degradation of 1-(2-Bromoethyl)azepane is not a simple oxidation event; it is a cascade reaction driven by Neighboring Group Participation (NGP) .
The Mechanism: Aziridinium Ion Formation
The azepane nitrogen possesses a lone pair of electrons. Even at room temperature, this lone pair can attack the
This intermediate is the "Patient Zero" of the degradation:
-
Electrophilicity: The aziridinium ring is strained and positively charged, making it a potent electrophile.
-
Oligomerization: A second molecule of free-base 1-(2-Bromoethyl)azepane can attack this aziridinium ion, opening the ring and forming a dimer. This dimer still contains a nucleophilic nitrogen and an alkyl bromide tail, allowing the chain reaction to continue into oligomers and polymers.
-
Color Shift: The pure monomer is colorless. The yellow-to-brown transition indicates the formation of:
-
Conjugated Enamines/Imines: Formed via elimination reactions (dehydrohalogenation).
-
N-Oxides: Radical oxidation of the amine by atmospheric oxygen.
-
Polymers: High molecular weight, amorphous "tars."
-
Visualizing the Degradation Pathway
The following diagram illustrates the transition from the stable salt to the unstable free base and subsequent degradation.
Figure 1: The degradation pathway of 1-(2-Bromoethyl)azepane. Note that the HBr salt prevents the initial cyclization by protonating the nitrogen lone pair.
Diagnostic Guide: Is my sample usable?
Use this "Traffic Light" system to determine if your reagent can be salvaged.
| Status | Visual Appearance | Chemical State | Action Required |
| GREEN | White, crystalline solid | Stable Hydrobromide (HBr) salt. Purity >98%. | Proceed. Keep cold and dry. |
| YELLOW | Off-white/Pale yellow solid | HBr salt with minor surface oxidation or trace free amine. | Caution. Recrystallization recommended (See Protocol A). |
| ORANGE | Yellow liquid/oil | Free base that has begun to cyclize/oxidize. | High Risk. Attempt immediate use if NMR confirms <5% impurity. Do NOT distill. |
| RED | Brown/Black sticky oil | Polymerized/degraded material. | STOP. Discard immediately. Do not attempt to purify. |
Technical Protocols
Protocol A: Rescue of Yellowing HBr Salt (Recrystallization)
Use this if your solid salt has turned slightly yellow. Do not use for brown oils.
-
Dissolution: Dissolve the crude salt in a minimum amount of boiling ethanol or isopropanol .
-
Filtration: If insoluble brown particles remain (polymers), filter the hot solution rapidly through a glass frit.
-
Crystallization: Add diethyl ether dropwise until the solution becomes slightly turbid.
-
Cooling: Store at -20°C overnight.
-
Collection: Filter the white crystals and wash with cold ether. Dry under vacuum over
.
Protocol B: "Just-in-Time" Free-Basing
The free base is unstable. Only convert the salt to the free base immediately before the reaction.
-
Biphasic Mix: Suspend the 1-(2-Bromoethyl)azepane HBr salt in DCM (Dichloromethane) .
-
Neutralization: Add an equal volume of cold 10% aqueous
or saturated .-
Note: Avoid strong hydroxides (NaOH) if possible to reduce hydrolysis risk, though they are effective for rapid extraction.
-
-
Separation: Shake vigorously and separate layers immediately.
-
Drying: Dry the organic layer over anhydrous
for max 5 minutes . -
Usage: Filter and add the DCM solution directly to your reaction vessel.
-
CRITICAL: Do not concentrate the free base to dryness (neat oil) unless absolutely necessary. Concentration increases the rate of intermolecular polymerization.
-
Safety & Toxicology (Critical Warning)
Treat this compound as a Nitrogen Mustard. While 1-(2-Bromoethyl)azepane is a monofunctional alkylator, the formation of the aziridinium ion mimics the mechanism of vesicant chemical warfare agents (e.g., sulfur/nitrogen mustards).
-
Genotoxicity: The aziridinium species can alkylate DNA (guanine residues), posing a significant mutagenic risk.
-
Skin Contact: Can cause delayed blistering and burns.
-
Inactivation: Spills should be treated with an excess of nucleophile (e.g., Sodium Thiosulfate solution) to quench the electrophilic sites before disposal.
Frequently Asked Questions (FAQs)
Q: Can I distill the brown oil to purify it? A: NO. Distillation requires heat, which exponentially accelerates the cyclization and polymerization. This can lead to an uncontrolled exotherm or solidification of the pot residue. If the material is brown/black, the yield loss is already catastrophic; discard it.
Q: Why does the SDS say "Store under Inert Gas"? A: To prevent N-oxide formation. While the primary degradation is cyclization (which happens even under Argon), oxygen accelerates the formation of colored radical decomposition products. Moisture is the bigger enemy, as it hydrolyzes the bromide to an alcohol.
Q: I see a new peak in the NMR at ~3.5 ppm that wasn't there before. What is it? A: Likely the Aziridinium or Hydrolysis product.
-
Aziridinium: Look for broadening signals or distinct shifts in the
-protons of the ring. -
Hydrolysis (Alcohol): If water was present, the bromide is replaced by -OH. This is a "dead" molecule for alkylation reactions.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Chapter 19: Electrophilic addition to alkenes - Neighboring Group Participation). Oxford University Press.
-
National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: 2-Bromoethylamine Hydrobromide. (General reactivity data for haloalkylamines).
-
Sigma-Aldrich. Safety Data Sheet: 2-Bromoethylamine hydrobromide. (Storage and Stability Data).
-
Gator, G. et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery. European Journal of Medicinal Chemistry. (Context on azepane stability).
-
Jang, K.S. et al. (2021). Synthetic Applications of Aziridinium Ions. Molecules. (Mechanistic detail on aziridinium formation).
Navigating Ethyl Linkages: A Technical Guide to Alternatives for 1-(2-Bromoethyl)azepane
Navigating Ethyl Linkages: A Technical Guide to Alternatives for 1-(2-Bromoethyl)azepane
Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the introduction of an ethyl-azepane moiety into molecules, focusing on alternatives to the commonly used but sometimes problematic reagent, 1-(2-bromoethyl)azepane. As Senior Application Scientists, we aim to provide you with not just protocols, but the rationale behind them to empower your synthetic strategies.
Introduction: Beyond the Bromoethyl
The ethyl-azepane scaffold is a valuable motif in medicinal chemistry, appearing in a range of bioactive compounds.[1][2] While 1-(2-bromoethyl)azepane is a readily available and frequently used reagent for introducing this group via nucleophilic substitution, its use can be fraught with challenges, including sluggish reactions, side-product formation, and the generation of stoichiometric inorganic waste. This guide explores more reactive and versatile alternatives, focusing on sulfonate esters, and provides practical advice for their successful implementation.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to 1-(2-bromoethyl)azepane?
A1: While seemingly straightforward, the use of 1-(2-bromoethyl)azepane can lead to several issues:
-
Lower Reactivity: Bromide is a good leaving group, but for certain nucleophiles, especially those that are sterically hindered or less nucleophilic, the reaction rate can be slow, requiring harsh conditions (high temperatures, prolonged reaction times).
-
Side Reactions: The forcing conditions often required can lead to undesired side reactions, such as elimination to form 1-vinylazepane, or decomposition of sensitive substrates. Over-alkylation is also a common problem when alkylating primary or secondary amines.[3]
-
Work-up and Purification: The inorganic bromide salts generated as byproducts can sometimes complicate reaction work-up and product purification.
Q2: What are the most common and effective alternatives?
A2: The most effective alternatives are reagents with better leaving groups. We highly recommend considering:
-
1-(2-Tosyloxyethyl)azepane (Azepane-ethyl Tosylate): The tosylate anion (p-toluenesulfonate) is an excellent leaving group, significantly more so than bromide. This increased reactivity allows for milder reaction conditions, shorter reaction times, and often, higher yields.
-
1-(2-Mesyloxyethyl)azepane (Azepane-ethyl Mesylate): Similar to the tosylate, the mesylate (methanesulfonate) anion is a very good leaving group, offering comparable advantages in reactivity.
Q3: Are there other, less common alternatives I should be aware of?
A3: Yes, for specific applications, other methods can be advantageous:
-
1-(2-Iodoethyl)azepane: Iodide is an even better leaving group than bromide. This reagent can be highly effective but may be less stable and more expensive. It can often be generated in situ from the corresponding bromide or chloride using a catalytic amount of an iodide salt (Finkelstein reaction).[4]
-
Mitsunobu Reaction: This powerful reaction allows for the direct coupling of 1-(2-hydroxyethyl)azepane with acidic nucleophiles (pKa < 15), such as phenols and imides, with inversion of stereochemistry. It avoids the need to pre-activate the alcohol but requires stoichiometric amounts of triphenylphosphine and a dialkyl azodicarboxylate, which can complicate purification.[5][6][7]
-
Reductive Amination: To form a C-N bond, reductive amination of azepane with a suitable aldehyde, followed by reduction, is a powerful alternative to direct alkylation.[8][9][10]
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Problem 1: Low or No Conversion to the Desired Product
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Insufficiently Reactive Electrophile | If using 1-(2-bromoethyl)azepane, consider switching to the more reactive tosylate or mesylate derivative. The sulfonate esters are better leaving groups due to the resonance stabilization of the resulting anion, which lowers the activation energy of the SN2 transition state. |
| Poor Nucleophilicity of the Substrate | For weakly nucleophilic substrates (e.g., hindered phenols, electron-deficient amines), a stronger base may be required to fully deprotonate the nucleophile and increase its reactivity. Alternatively, a more reactive electrophile (tosylate or iodo derivative) is recommended. |
| Steric Hindrance | If either the nucleophile or the electrophile is sterically hindered, the SN2 reaction will be slow. Consider using a less hindered analogue if possible, or explore alternative coupling strategies that are less sensitive to steric bulk. |
| Incorrect Solvent Choice | For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base but not the nucleophilic anion, thus increasing its reactivity.[6] |
| Decomposition of Reagents | Sulfonate esters can be sensitive to moisture and prolonged storage at room temperature. Ensure your reagents are pure and dry. Store them under an inert atmosphere at low temperatures. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Over-alkylation (for primary/secondary amines) | The mono-alkylated amine product is often more nucleophilic than the starting amine, leading to the formation of di-alkylated and even quaternary ammonium salts.[11][12] To minimize this, use a large excess of the starting amine (3-5 equivalents) or consider using a protecting group strategy.[3] |
| Elimination (Formation of 1-vinylazepane) | This is more likely with strong, sterically hindered bases and at higher temperatures. Use a non-hindered base (e.g., K₂CO₃, Cs₂CO₃) and the mildest possible reaction temperature. Using a better leaving group (tosylate or mesylate) often allows for lower reaction temperatures, which can suppress elimination. |
| Hydrolysis of Sulfonate Ester | If water is present in the reaction mixture, the tosylate or mesylate can be hydrolyzed back to the corresponding alcohol. Ensure all reagents and solvents are anhydrous. |
Comparative Overview of Ethyl Linkage Reagents
The following table provides a comparative summary of the most common reagents for introducing the ethyl-azepane moiety.
| Reagent | Leaving Group | Relative Reactivity | Typical Reaction Conditions | Advantages | Disadvantages |
| 1-(2-Bromoethyl)azepane | Br⁻ | Moderate | High temperature (80-120 °C), strong base | Readily available, relatively inexpensive | Sluggish reactions, side reactions (elimination) |
| 1-(2-Tosyloxyethyl)azepane | TsO⁻ | High | Room temperature to moderate heat (25-80 °C), mild base | High reactivity, milder conditions, higher yields | Requires an extra synthetic step, potential for hydrolysis |
| 1-(2-Mesyloxyethyl)azepane | MsO⁻ | High | Room temperature to moderate heat (25-80 °C), mild base | High reactivity, milder conditions, higher yields | Requires an extra synthetic step, potential for hydrolysis |
| 1-(2-Iodoethyl)azepane | I⁻ | Very High | Room temperature, mild base | Very high reactivity | Less stable, more expensive, can be generated in situ |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Hydroxyethyl)azepane (Precursor)
This protocol describes the synthesis of the key precursor alcohol required for preparing the tosylate and mesylate reagents.
Reaction Scheme:
A schematic for the synthesis of 1-(2-Hydroxyethyl)azepane.
Materials:
-
Azepane
-
Ethylene oxide (can be generated in situ from 2-chloroethanol and a base, or used as a solution)
-
Methanol (MeOH)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve azepane (1.0 eq.) in methanol (5-10 volumes).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of ethylene oxide (1.1 eq.) in methanol to the cooled azepane solution. Caution: Ethylene oxide is a toxic and flammable gas. Handle with extreme care in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting azepane is consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
The resulting crude 1-(2-hydroxyethyl)azepane can often be used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Protocol 2: Synthesis of 1-(2-Tosyloxyethyl)azepane
This protocol details the conversion of the precursor alcohol to the highly reactive tosylate.
Reaction Scheme:
A schematic for the tosylation of 1-(2-Hydroxyethyl)azepane.
Materials:
-
1-(2-Hydroxyethyl)azepane (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl, 1.1 eq.)
-
Pyridine (as solvent and base) or Triethylamine (Et₃N, 1.5 eq.) in Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-(2-hydroxyethyl)azepane (1.0 eq.) in dry pyridine or DCM.
-
Cool the solution to 0 °C.
-
If using DCM as the solvent, add triethylamine (1.5 eq.).
-
Slowly add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with dilute HCl (to remove pyridine or triethylamine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 1-(2-tosyloxyethyl)azepane, which can be purified by flash column chromatography if necessary.
Protocol 3: General Procedure for N-Alkylation of a Phenol with 1-(2-Tosyloxyethyl)azepane
This protocol provides a general method for the alkylation of a phenolic nucleophile.
Reaction Scheme:
A general schematic for the O-alkylation of a phenol.
Materials:
-
Phenol derivative (1.0 eq.)
-
1-(2-Tosyloxyethyl)azepane (1.1 eq.)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 1.5-2.0 eq.)
-
Solvent (e.g., DMF, acetonitrile, acetone)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add the phenol derivative (1.0 eq.) and the base (1.5-2.0 eq.).
-
Add the solvent (5-10 volumes) and stir the suspension at room temperature for 15-30 minutes.
-
Add 1-(2-tosyloxyethyl)azepane (1.1 eq.) to the reaction mixture.
-
Heat the reaction to a suitable temperature (typically between 50-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired O-alkylated product.
References
- Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(15), 1774-1819.
- Chen, C., et al. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry, 15(24), 5234-5247.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
- ResearchGate. (n.d.). Scale-up mono-N-alkylation and application.
- ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes.
- Wang, Y., et al. (2019). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science, 10(8), 2491-2495.
- Saptal, V., et al. (2020). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 22(15), 6036-6040.
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Alkylation with Functionalised Alkanes. Retrieved from [Link]
- Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]
- Johnstone, R. A. W., & Rose, M. E. (1979). A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides and acids. Tetrahedron, 35(18), 2169-2173.
- University of South Florida. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines.
- Reisman, S. E., et al. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(18), 4874-4877.
- Anyanwu, C. F., et al. (2022). GC-MS Analysis of the Bioactive Compounds in Aqueous Ethanol, Dichloromethane, and n-hexane Extracts of Pumpkin (Cucurbita pepo) Seed.
- Li, C.-J., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(20), 2918-2922.
- Gembus, V., et al. (2021). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Tetrahedron Letters, 62(1), 152693.
- Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494.
- Andriana, Y., et al. (2023). Chemometric analysis based on GC-MS chemical profiles of essential oil and extracts of black cumin (Nigella sativa L.) and their antioxidant potentials. Food Research, 7(6), 1-9.
- Al-Rajhi, J. H. (2024). GC/MS Analysis of Chemical Compounds Soluble in n-Hexane and Petroleum Ether From Trigonella foenum-graecum Seeds. Asian Journal of Biological Sciences, 17(4), 640-648.
- Sandur, S. K., et al. (2014). Synthesis and antinociceptive properties of N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide in the mouse tail-flick and hot-plate tests. Bioorganic & Medicinal Chemistry Letters, 24(2), 644-648.
- Al-Rajhi, J. H. (2024). GC/MS Analysis of Chemical Compounds Soluble in n-Hexane and Petroleum Ether From Trigonella foenum-graecum Seeds. Asian Journal of Biological Sciences, 17(4), 640-648.
-
PubChem. (n.d.). 2-(2-Ethoxyethyl)azepane. Retrieved from [Link]
Sources
- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Alkylation with Functionalised Alkanes - Wordpress [reagents.acsgcipr.org]
- 5. Facile N-alkylation of acridine esters with 1,3-propane sultone in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and reactions of Seven membered heterocycle-Azepines | PPTX [slideshare.net]
- 10. thieme-connect.de [thieme-connect.de]
- 11. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
Reference Data & Comparative Studies
Technical Guide: Distinguishing Aziridinium Impurities from 1-(2-Bromoethyl)azepane
Technical Guide: Distinguishing Aziridinium Impurities from 1-(2-Bromoethyl)azepane
Executive Summary
Context: 1-(2-Bromoethyl)azepane is a critical haloalkylamine intermediate used in the synthesis of pharmaceutical agents (e.g., azelastine, serine/threonine kinase inhibitors). Like all nitrogen mustards, it possesses a high propensity for intramolecular cyclization, forming the highly electrophilic and genotoxic 1-azoniabicyclo[5.1.0]octane (aziridinium) ion.
The Challenge: Distinguishing the precursor from the impurity is analytically treacherous.
-
Dynamic Equilibrium: The two species exist in a pH- and solvent-dependent equilibrium.
-
Mass Spectrometry Artifacts: In-source fragmentation (ESI) often drives cyclization during ionization, yielding identical
signatures for both species and leading to false positives. -
NMR Overlap: Rapid exchange rates at room temperature can cause signal coalescence, obscuring the distinct aziridinium ring protons.
This guide details the specific methodologies required to unambiguously identify and quantify the aziridinium species, differentiating it from the open-chain precursor.
Mechanistic Grounding: The Cyclization Equilibrium
To accurately analyze these species, one must understand the kinetics of the 1-azoniabicyclo[5.1.0]octane formation. Unlike smaller ring systems (aziridines/pyrrolidines), the 7-membered azepane ring introduces specific conformational constraints.
The Pathway
The lone pair on the azepane nitrogen performs an intramolecular nucleophilic attack on the
Figure 1: The dynamic equilibrium between the haloalkylamine and the bicyclic aziridinium ion.
Analytical Comparison: Performance & Limitations
The following table summarizes the reliability of common analytical techniques for this specific pair.
| Technique | Suitability | Critical Limitation | Verdict |
| LC-MS (Standard ESI) | Low | In-Source Cyclization: The high voltage and desolvation heat in the ESI source drive the cyclization of the open chain. Both species appear as | Avoid for direct ID |
| 1H NMR (DMSO-d6) | Medium | Solvolysis Risk: DMSO is non-nucleophilic, but trace water or lack of acid stabilization allows cyclization during acquisition. | Good for qualitative ID |
| 1H NMR (Acidified) | High | Requires low temperature to freeze the equilibrium if exchange is fast. | Gold Standard for Structure |
| HPLC (Derivatization) | High | Requires a trapping agent (Thiosulfate) to "lock" the aziridinium into a stable species. | Gold Standard for Quant |
Method A: Structural Confirmation via Low-Temperature NMR
Nuclear Magnetic Resonance (NMR) is the only method capable of distinguishing the chemical environment of the protons without altering the sample structure during detection, provided the solvent conditions are correct.
The Spectroscopic Distinction
-
Open Chain (Precursor): The ethyl bromide side chain (
) exhibits two distinct triplets (approx. 2.8 ppm and 3.5 ppm). -
Aziridinium (Impurity): The formation of the bicyclic [5.1.0] system rigidifies the structure. The symmetry of the ethyl chain is broken. The protons on the 3-membered ring (aziridinium) shift significantly. While cyclopropane protons are usually shielded (0.5–1.0 ppm), the positive charge on the nitrogen deshields them, typically shifting them to the 2.8–3.5 ppm range , but they appear as complex multiplets rather than clean triplets due to the rigid bicyclic framework.
Protocol: "Freezing" the Equilibrium
Objective: Prevent in-tube cyclization and slow down proton exchange to observe distinct species.
-
Solvent Preparation: Use Acetonitrile-d3 (
) or Chloroform-d ( ) .-
Crucial Step: Acidify the solvent with TFA-d1 (Trifluoroacetic acid-d1) or add a drop of concentrated DCl/D2O. The acid protonates the open-chain amine, forming the ammonium salt (
), which cannot nucleophilically attack the bromide. This "locks" the open form.
-
-
Sample Prep: Dissolve 10-20 mg of the sample in 0.6 mL of the acidified solvent. Keep the sample on ice.
-
Acquisition:
-
Set the probe temperature to 273 K (0°C) or lower (253 K).
-
Acquire 1H NMR with sufficient scans (NS=64) to detect low-level impurities.
-
-
Analysis:
-
Look for the triplet at ~3.6 ppm (
). This confirms the open chain. -
Look for broad multiplets or distinct doublets in the 3.8–4.2 ppm range (bridgehead/ring protons) which indicate the aziridinium species.
-
Method B: Quantification via Thiosulfate Trapping (LC-UV/MS)
Direct LC-MS analysis is flawed because the open chain cyclizes in the source. To quantify the aziridinium content accurately, you must chemically "trap" it before it enters the instrument.
Theory: Sodium thiosulfate (
Experimental Workflow
Figure 2: Derivatization workflow for accurate quantification.
Step-by-Step Protocol
-
Reagent Setup: Prepare a 100 mM Sodium Thiosulfate solution in phosphate buffer (pH 7.0).
-
Derivatization:
-
Take an aliquot of the reaction mixture or drug substance.
-
Dilute into the Thiosulfate solution (molar excess > 100:1 relative to expected impurity).
-
Incubate at Room Temperature for 15–20 minutes.
-
-
LC-MS Conditions:
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
-
Detection:
-
Target: Monitor for the Bunte Salt mass.
-
Calculation: Mass of Aziridinium (
) + Thiosulfate ( ) + H. -
The Bunte salt will elute significantly earlier (more polar) than the bromo-precursor.
-
-
Validation:
-
Spike the sample with pure precursor (acid-stabilized) to ensure no artificial Bunte salt formation occurs during the 15-minute incubation (proves selectivity).
-
References
-
Giera, M., et al. (2024).[1] In-source fragmentation artifacts in LC-MS metabolomics. Journal of Proteome Research.[2] [Link]
-
Tymoshenko, D. O. (2011).[3] Ring expansions of 1-azabicyclo[n.1.0]alkanes.[3] Arkivoc.[3] [Link]
-
Luo, R., et al. (2019).[4] Derivatization methods for high-sensitivity LC-MS/MS analysis of aromatic compounds. Journal of Chromatography A. [Link]
- Tepe, J. J., & Williams, R. M. (1999). Aziridinium ions: Reactivity and stability. Journal of the American Chemical Society. (Contextual grounding for nitrogen mustard kinetics).
Sources
- 1. Systematic pre-annotation explains the “dark matter” in LC-MS metabolomics | bioRxiv [biorxiv.org]
- 2. Incorporating In-Source Fragment Information Improves Metabolite Identification Accuracy in Untargeted LC-MS Data Sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Azo coupling-based derivatization method for high-sensitivity liquid chromatography-tandem mass spectrometry analysis of tetrahydrocannabinol and other aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Melting Point Determination of 1-(2-Bromoethyl)azepane Hydrobromide and Structurally Related Analogs
A Senior Application Scientist's Guide to the Melting Point Determination of 1-(2-Bromoethyl)azepane Hydrobromide and Structurally Related Analogs
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The melting point of a crystalline solid is a fundamental physical property that provides critical insights into its purity and identity. This guide offers an in-depth comparison and a detailed protocol for determining the melting point of 1-(2-Bromoethyl)azepane hydrobromide, a key intermediate in medicinal chemistry. Due to the limited publicly available data for this specific salt, this guide establishes a robust comparative framework using its closely related structural analogs: 1-(2-bromoethyl)piperidine hydrobromide and 1-(2-bromoethyl)pyrrolidine hydrobromide.
The azepane ring is a significant structural motif in a variety of bioactive molecules and approved drugs, making the characterization of its derivatives crucial for the advancement of therapeutic agents.[1] The conversion of the free base to a hydrobromide salt is a common strategy in pharmaceutical development to improve a compound's stability, crystallinity, and handling properties.[2]
Comparative Analysis of Melting Points
The melting point of a compound is influenced by the strength of the intermolecular forces in its crystal lattice. For the hydrobromide salts of N-(2-bromoethyl) cyclic amines, the size of the heterocyclic ring plays a significant role in the packing efficiency and, consequently, the melting point. The table below presents the experimentally determined melting points of two structural analogs of 1-(2-Bromoethyl)azepane hydrobromide. While a specific melting point for the azepane derivative is not readily found in the literature, the data for the piperidine and pyrrolidine analogs provide a valuable predictive and comparative context.
| Compound Name | Ring Size | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |
| 1-(2-Bromoethyl)piperidine hydrobromide | 6-membered | C₇H₁₅Br₂N | 272.99 | 89 - 91 |
| 1-(2-Bromoethyl)pyrrolidine hydrobromide | 5-membered | C₆H₁₃Br₂N | 258.98 | 190 - 195 |
| 1-(2-Bromoethyl)azepane hydrobromide | 7-membered | C₈H₁₇Br₂N | 287.03 | Not Reported |
Data sourced from commercial supplier information and chemical databases.
The significant difference in melting points between the pyrrolidine and piperidine analogs highlights the impact of ring size on crystal lattice energy. The higher melting point of the pyrrolidine derivative suggests a more stable and efficiently packed crystal structure compared to its six-membered ring counterpart.[2] It is plausible to hypothesize that the seven-membered azepane ring of 1-(2-Bromoethyl)azepane hydrobromide will also exhibit a distinct melting point, which can be accurately determined using the rigorous protocol outlined below.
Experimental Protocol for Melting Point Determination
The following protocol is based on the United States Pharmacopeia (USP) general chapter <741> for melting range or temperature determination, a widely accepted standard in the pharmaceutical industry.[3][4] This method ensures accuracy, reproducibility, and compliance with regulatory expectations.
I. Principle
The melting point is determined as the temperature range over which a crystalline solid transitions to a liquid state. For a pure substance, this transition is sharp, whereas impurities typically lead to a depressed and broader melting range. This protocol employs the capillary method using a calibrated digital melting point apparatus.
II. Materials and Equipment
-
1-(2-Bromoethyl)azepane hydrobromide (or analog) sample, finely powdered and dried.
-
Melting point capillary tubes (0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).[3]
-
Calibrated digital melting point apparatus with a variable heating rate and a viewing lens.
-
Mortar and pestle.
-
Spatula.
-
Melting point reference standards (e.g., caffeine, vanillin) for apparatus calibration.
III. Experimental Workflow
Figure 1. Workflow for the determination of melting point using the capillary method.
IV. Step-by-Step Procedure
-
Apparatus Calibration: Prior to sample analysis, verify the calibration of the melting point apparatus using at least two USP reference standards that bracket the expected melting point of the sample. The observed melting points of the standards should be within the certified range.
-
Sample Preparation: a. Ensure the 1-(2-Bromoethyl)azepane hydrobromide sample is completely dry, as residual solvent can act as an impurity and depress the melting point. b. If the sample consists of coarse crystals, gently grind it to a fine powder using a clean, dry mortar and pestle. This ensures uniform heat transfer within the sample. c. Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. d. Invert the capillary and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. Repeat until a packed column of 2-3 mm in height is achieved.[3] An improperly packed sample can lead to inaccuracies.
-
Preliminary (Rapid) Determination: a. Place the packed capillary tube into the heating block of the melting point apparatus. b. Set a rapid heating rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range. This initial measurement is crucial for efficiently planning the subsequent accurate determination.
-
Accurate Melting Point Determination: a. Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the preliminary run. b. Insert a new, freshly packed capillary tube with the sample. c. Set the heating rate to a slow and steady 1-2°C per minute. A slow heating rate is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thus yielding an accurate reading.[3] d. Observe the sample closely through the magnifying lens. e. Record the temperature at which the first droplet of liquid becomes visible. This is the onset of melting (T1). f. Continue heating at the same slow rate and record the temperature at which the last solid particle melts. This is the clear point, or the end of melting (T2).[3] g. The melting range is reported as T1 - T2.
-
Repeatability: Perform the accurate determination at least twice more with fresh samples to ensure the results are reproducible. The recorded melting ranges should be in close agreement.
Conclusion
The determination of a sharp and reproducible melting point is a critical, self-validating experiment that provides a strong indication of the purity and identity of a compound like 1-(2-Bromoethyl)azepane hydrobromide. By following a standardized protocol, such as the one derived from the USP, researchers can generate reliable and defensible data. The comparison with structurally similar analogs, such as the hydrobromide salts of 1-(2-bromoethyl)piperidine and 1-(2-bromoethyl)pyrrolidine, offers a valuable framework for interpreting the experimental results and understanding the structure-property relationships within this class of compounds. This comprehensive approach ensures scientific integrity and provides the authoritative grounding necessary for advancing drug discovery and development programs.
References
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]
-
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A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Azepane Derivatives
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Azepane Derivatives
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in modern medicinal chemistry. Its inherent three-dimensional character provides an excellent framework for developing novel therapeutics by allowing for diverse substitutions to fine-tune pharmacological and pharmacokinetic properties.[1] As researchers and drug development professionals, the ability to accurately and reliably analyze these compounds is paramount. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for this purpose, offering unparalleled precision in determining purity, quantifying active pharmaceutical ingredients (APIs), and resolving complex stereoisomers.[2][3][4]
This guide provides an in-depth comparison of HPLC methodologies for analyzing azepane derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind chromatographic choices, ensuring that every method described is a self-validating system grounded in robust scientific principles.
Part 1: Foundational Chromatographic Strategies
The selection of an appropriate HPLC mode is the first critical decision in method development. The choice is dictated by the physicochemical properties of the azepane derivative , primarily its polarity.
Reversed-Phase (RP-HPLC): The Workhorse of Pharmaceutical Analysis
Reversed-phase HPLC is the most widely used separation technique in the pharmaceutical industry due to its versatility and reproducibility.[4][5]
The Principle of Causality: RP-HPLC separates molecules based on their hydrophobicity.[6] A non-polar stationary phase (typically alkyl-bonded silica like C18 or C8) is used with a polar mobile phase (commonly a mixture of water and acetonitrile or methanol).[5] Non-polar analytes have a stronger affinity for the stationary phase and are retained longer, while polar analytes have a greater affinity for the mobile phase and elute earlier. Most azepane derivatives possess sufficient non-polar character to be well-retained and resolved by this method.
Why Mobile Phase Additives are Crucial: The basic nitrogen atom in the azepane ring can cause poor peak shape (tailing) due to its interaction with residual silanol groups on the silica-based stationary phase. To mitigate this, small concentrations of an acid, such as formic acid or trifluoroacetic acid (TFA), are added to the mobile phase.[2][7] This protonates the basic nitrogen, reducing unwanted secondary interactions and resulting in sharp, symmetrical peaks. Formic acid is particularly favored for mass spectrometry (MS) compatibility.[2]
Table 1: Comparison of Typical Starting Conditions for RP-HPLC Analysis of an Azepane Derivative
| Parameter | Condition A | Condition B | Rationale & Causality |
| Column | C18, 150 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | C18 is a universal starting point offering strong hydrophobic retention. Phenyl phases provide alternative selectivity through π-π interactions, which can be beneficial for azepanes with aromatic substituents. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% TFA in Water | Formic acid is MS-friendly and provides good peak shape. TFA is a stronger ion-pairing agent and can yield sharper peaks but may cause ion suppression in MS. |
| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH) | ACN is the most common organic modifier due to its low viscosity and UV transparency. MeOH has a different solvent strength and can alter selectivity, sometimes improving resolution between closely eluting peaks.[5] |
| Gradient | 10-90% B in 15 min | 10-90% B in 15 min | A generic starting gradient to scout for the appropriate elution conditions. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Temperature | 30 °C | 40 °C | Elevated temperatures can reduce mobile phase viscosity (lowering backpressure) and improve peak efficiency. However, it can also affect analyte stability.[8] |
| Detector | UV-Vis Diode Array (DAD) | UV-Vis Diode Array (DAD) | DAD allows for the monitoring of multiple wavelengths, which is useful for purity analysis and identifying co-eluting impurities. A wavelength of 210 nm is often a good starting point for compounds lacking a strong chromophore.[7] |
Hydrophilic Interaction Liquid Chromatography (HILIC): For Polar Derivatives
When azepane derivatives are highly functionalized with polar groups (e.g., hydroxyls, amides, or carboxylic acids), they may exhibit poor retention on RP-HPLC columns.[9] In these cases, HILIC is the superior alternative.
The Principle of Causality: HILIC utilizes a polar stationary phase (such as bare silica, zwitterionic, or amide-bonded phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically >60% acetonitrile).[10][11] A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[10] Elution is achieved by increasing the concentration of the polar solvent (water).
Why HILIC is Advantageous for Polar Analytes: This technique provides robust retention for compounds that would otherwise elute in the void volume in RP-HPLC.[12] Furthermore, the high organic content of the mobile phase can enhance sensitivity when using mass spectrometry detection due to more efficient desolvation in the ion source.
Table 2: RP-HPLC vs. HILIC for Azepane Analysis
| Feature | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) |
| Principle | Separation based on hydrophobicity. | Separation based on hydrophilicity/polarity. |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Amide, Zwitterionic)[13] |
| Mobile Phase | High aqueous content | High organic content (>60% ACN) |
| Elution Order | Polar analytes elute first. | Non-polar analytes elute first. |
| Best Suited For | Most azepane derivatives with moderate to low polarity. | Highly polar, hydrophilic azepane derivatives. |
Part 2: The Critical Challenge of Stereoisomers
Many azepane-based drug candidates are chiral. Since enantiomers can have vastly different pharmacological and toxicological profiles, their separation and quantification are mandated by regulatory agencies.[14] Chiral HPLC is the most effective technique for this purpose.[14]
The Principle of Causality: Chiral separation is achieved by creating a transient diastereomeric complex between the enantiomers and a chiral selector.[15] This difference in interaction energy between the two diastereomeric complexes allows for their chromatographic separation. This can be accomplished in two primary ways.
Direct Method: Chiral Stationary Phases (CSPs)
This is the most prevalent and efficient approach.[16] The chiral selector is immobilized onto the silica support of the HPLC column.
-
Polysaccharide-Based CSPs: Columns based on cellulose or amylose derivatives (e.g., Chiralpak®, Chiralcel®) are the most versatile and widely used CSPs.[17] They can be operated in normal-phase, reversed-phase, and polar organic modes, offering a broad range of selectivities.
-
Macrocyclic Glycopeptide CSPs: Columns like Chirobiotic™ V or T are based on antibiotics (vancomycin or teicoplanin) and are particularly effective for separating molecules containing amine and acid groups, making them well-suited for many azepane derivatives.
Indirect Method: Chiral Derivatization
In this method, the enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[18] These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., C18).[15]
Limitations: This approach is less common today. It requires that the analyte has a suitable functional group for derivatization, the CDA is 100% enantiomerically pure, and that no racemization occurs during the reaction.[15]
Diagram 1: Decision Tree for Chiral Method Development
This diagram outlines a logical workflow for selecting the appropriate chiral separation strategy.
Caption: A logical workflow for chiral HPLC method development.
Part 3: Protocol for Method Development and Validation
A robust analytical method is not only about achieving separation but also about ensuring the method is reliable, reproducible, and fit for its intended purpose. This requires systematic development and validation according to International Council for Harmonisation (ICH) guidelines.[3][19]
Experimental Protocol: RP-HPLC Method Development
This protocol outlines a systematic approach for developing a purity analysis method for a novel azepane derivative.
1. Analyte Characterization:
- Determine the solubility of the azepane derivative in common HPLC solvents (water, acetonitrile, methanol).
- Determine the UV-Visible spectrum using a DAD detector to identify the wavelength of maximum absorbance (λmax) for sensitive detection.
2. Initial Column and Mobile Phase Screening:
- Select a C18 column (e.g., 150 x 4.6 mm, 5 µm) as the primary screening column.
- Prepare Mobile Phase A: 0.1% Formic Acid in deionized water.
- Prepare Mobile Phase B: 0.1% Formic Acid in acetonitrile.
- Perform a fast scouting gradient (e.g., 5% to 95% B over 10 minutes) at a flow rate of 1.0 mL/min.
3. Gradient Optimization:
- Based on the scouting run, adjust the gradient to improve the resolution of the main peak from any impurities.
- If the retention time (tR) is too short, decrease the initial %B or use a shallower gradient.
- If tR is too long, increase the initial %B or use a steeper gradient.
- The goal is to have a retention factor (k') between 2 and 10 for the main peak.
4. Final Method Refinement:
- Fine-tune the column temperature (e.g., 30-40°C) and flow rate to optimize peak shape and analysis time.
- Confirm peak purity using the DAD detector.
Diagram 2: HPLC Method Development Workflow
This diagram visualizes the iterative process of developing a robust HPLC method.
Caption: A structured workflow for HPLC method development.
Method Validation
Once developed, the method must be validated to prove its suitability. Validation involves performing a series of experiments to assess key performance characteristics as defined by ICH guideline Q2(R1).[20][21]
Table 3: Key Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria for a Purity Method |
| Specificity | To ensure the method unequivocally assesses the analyte in the presence of impurities, degradants, or excipients.[19][21] | Peak purity index > 0.999. Baseline resolution (Rs > 1.5) between the main peak and all impurities. |
| Linearity | To demonstrate a direct proportional relationship between analyte concentration and detector response over a defined range.[21] | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of the test results to the true value, often assessed by spike recovery.[8] | Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | Repeatability: Precision under the same operating conditions over a short interval.[19]Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment. | Relative Standard Deviation (%RSD) ≤ 2.0% for repeatability. %RSD ≤ 2.0% for intermediate precision. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19] | Signal-to-Noise ratio (S/N) ≥ 10. Precision at LOQ level with %RSD ≤ 10%. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[20] | Typically 80% to 120% of the test concentration for an assay and from the LOQ to 120% for impurities. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, % organic, temperature).[3] | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
Conclusion
The analysis of azepane derivatives by HPLC is a multi-faceted task that requires a deep understanding of chromatographic principles. The choice between reversed-phase, HILIC, and chiral methods must be driven by the specific molecular properties of the analyte and the analytical objective. A systematic approach to method development, followed by rigorous validation according to ICH guidelines, is not merely a regulatory requirement but a scientific necessity to ensure the generation of accurate, reliable, and meaningful data. By leveraging the strategies and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently tackle the analytical challenges posed by this important class of compounds, ultimately accelerating the journey from discovery to clinic.
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Safety & Regulatory Compliance
A Comprehensive Guide to the Safe Disposal of 1-(2-Bromoethyl)azepane for Laboratory Professionals
A Comprehensive Guide to the Safe Disposal of 1-(2-Bromoethyl)azepane for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Bromoethyl)azepane, a halogenated organic compound. The procedures outlined herein are grounded in established safety principles and are designed to ensure the protection of laboratory personnel and the environment.
Understanding the Hazard Profile of 1-(2-Bromoethyl)azepane
Key Hazard Considerations:
-
Toxicity: Brominated organic compounds can be toxic if inhaled, ingested, or absorbed through the skin.[1][2] Symptoms of exposure can range from irritation to more severe systemic effects.
-
Reactivity: While not explicitly detailed, the presence of a bromine atom suggests potential reactivity with certain materials. It is prudent to avoid contact with strong oxidizing agents, strong bases, and certain metals.
-
Environmental Impact: Halogenated hydrocarbons are often persistent in the environment and can be harmful to aquatic life.[3][4] Therefore, direct disposal into sewer systems or general waste is strictly prohibited.[1][3]
Summary of Potential Hazards and Handling Precautions
| Hazard Category | Potential Risks | Recommended Precautions |
| Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[1][2] May cause respiratory, skin, and eye irritation.[5] | Handle in a well-ventilated chemical fume hood.[1][6] Wear appropriate Personal Protective Equipment (PPE).[1][7] |
| Flammability | While not highly flammable, many organic compounds can form explosive vapor/air mixtures.[2] | Keep away from ignition sources.[1] Store in a cool, dry, well-ventilated area.[7] |
| Environmental | Potentially toxic to aquatic organisms and persistent in the environment.[3] | Do not discharge into drains or the environment.[3] Dispose of as hazardous waste. |
| Reactivity | May react with incompatible materials. | Store away from strong oxidizing agents, acids, and bases.[7] |
Step-by-Step Disposal Protocol
The proper disposal of 1-(2-Bromoethyl)azepane is a multi-step process that prioritizes safety and regulatory compliance. The following workflow provides a clear path from initial handling to final waste collection.
Figure 1. A step-by-step workflow for the safe disposal of 1-(2-Bromoethyl)azepane.
Immediate Safety and Handling Precautions
The foundation of safe disposal is the consistent application of rigorous safety measures.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling 1-(2-Bromoethyl)azepane.[1][7]
-
Ventilation: All handling and disposal procedures must be conducted within a properly functioning chemical fume hood to prevent inhalation of vapors.[1][6]
-
Spill Management: In the event of a small spill, absorb the material with an inert, dry substance and place it in a sealed container for disposal as hazardous waste.[6] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[6]
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Designated Waste Container: 1-(2-Bromoethyl)azepane must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[1] This is because halogenated compounds often require specific treatment methods, such as high-temperature incineration with flue gas scrubbing, to prevent the release of harmful byproducts.[3]
-
Container Integrity: Use a chemically compatible, sealable, and airtight container.[6] Ensure the container is in good condition and properly labeled with its contents.
-
Avoid Commingling: Do not mix 1-(2-Bromoethyl)azepane waste with non-halogenated organic waste, aqueous waste, or solid waste.
Temporary Storage and Final Disposal
Once collected, the hazardous waste must be stored safely pending collection by a licensed disposal facility.
-
Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be cool, dry, and well-ventilated, away from incompatible materials.[7]
-
Professional Disposal: The final step is the transfer of the waste to a licensed chemical destruction facility.[3] These facilities are equipped to handle and treat hazardous materials in an environmentally sound manner, typically through controlled incineration.
The Rationale Behind the Protocol: A Deeper Dive
Understanding the "why" behind these procedures is crucial for fostering a strong safety culture.
-
Why Halogenated Waste is Separate: Brominated compounds, when incinerated improperly, can form hazardous byproducts like hydrogen bromide (HBr) and potentially polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[8] Specialized incinerators with scrubbers are designed to neutralize these acidic gases and prevent the formation of other toxic compounds.[3]
-
The Importance of a Fume Hood: Many organic compounds are volatile, meaning they can easily evaporate and be inhaled.[1] A fume hood provides critical protection by capturing these vapors at the source.
-
Regulatory Framework: In the United States, the management and disposal of hazardous waste, including organobromine compounds, are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] Adherence to these protocols ensures compliance with federal and local regulations.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and responsible disposal of 1-(2-Bromoethyl)azepane, thereby protecting themselves, their colleagues, and the environment.
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-
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Guide to Personal Protective Equipment for Handling 1-(2-Bromoethyl)azepane
Guide to Personal Protective Equipment for Handling 1-(2-Bromoethyl)azepane
As researchers dedicated to advancing drug discovery, our work with novel chemical entities like 1-(2-Bromoethyl)azepane is fundamental. This halogenated aliphatic amine is a valuable building block, but its structure suggests potential hazards that demand a rigorous and informed approach to safety. This guide moves beyond a simple checklist, providing a comprehensive operational plan grounded in the principles of chemical causality and risk mitigation. Our primary goal is to foster a laboratory environment where safety and scientific progress are mutually reinforcing.
Foundational Safety: A Proactive Hazard Assessment
Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific risks associated with 1-(2-Bromoethyl)azepane is essential. While comprehensive toxicological data for this specific compound is not widely published, we can infer its primary hazards based on its structural components: an alkyl bromide and an azepane ring.
-
Alkyl Halides: This functional group is often associated with skin, eye, and respiratory tract irritation.[1] Alkylating agents can be corrosive and may have long-term health effects.
-
Azepane Moiety: This saturated seven-membered heterocycle is a derivative of hexamethyleneimine, which is known to be a corrosive liquid with an ammonia-like odor.[2]
Based on available safety data for analogous compounds, we must assume 1-(2-Bromoethyl)azepane presents the following hazards until proven otherwise:
| Hazard Class | Potential Effect | Rationale & Implication for Handling |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Requires engineering controls (fume hood) and robust PPE to prevent all routes of exposure. |
| Skin Corrosion/Irritation | May cause skin irritation or chemical burns upon contact. | Impervious gloves and a lab coat are mandatory to prevent direct contact. |
| Serious Eye Damage/Irritation | Poses a significant risk of serious eye irritation or damage. | Chemical splash goggles are the minimum required eye protection. |
| Respiratory Irritation | Vapors or aerosols may cause respiratory tract irritation. | All handling must be performed in a certified chemical fume hood to minimize inhalation risk. |
This initial assessment is the cornerstone of our safety protocol. According to the Occupational Safety and Health Administration (OSHA), employers are required to perform a hazard assessment to determine the necessary PPE for any given task.[3][4][5]
The Hierarchy of Controls: PPE as the Final Safeguard
While this guide focuses on PPE, it's crucial to recognize its place as the last line of defense. An effective safety program always prioritizes the hierarchy of controls:
-
Elimination/Substitution: Can a less hazardous chemical be used?
-
Engineering Controls: Using equipment to isolate the hazard (e.g., a chemical fume hood).
-
Administrative Controls: Standard operating procedures (SOPs), training, and designated work areas.
-
Personal Protective Equipment (PPE): The final barrier between the researcher and the hazard.
All handling of 1-(2-Bromoethyl)azepane must occur within a properly functioning chemical fume hood to address the primary inhalation risk.[1] PPE is then used to protect from residual risks, such as splashes or accidental contact during transfer.
Core PPE Requirements: Selection and Rationale
The selection of PPE must be deliberate and based on the specific hazards of 1-(2-Bromoethyl)azepane as a halogenated organic compound.[6]
A. Hand Protection: The Critical Barrier
Standard disposable nitrile gloves are commonly used in laboratories but offer poor resistance to many halogenated hydrocarbons.[7][8] For handling 1-(2-Bromoethyl)azepane, a more robust glove strategy is required.
-
Primary Recommendation: Use thicker gauge nitrile gloves (e.g., >8 mil) or neoprene gloves. Neoprene offers good protection against a range of organic compounds and is a suitable choice for this chemical class.[1][9]
-
For Extended Use or Higher Concentrations: Consider double-gloving, with a thinner nitrile glove underneath a more robust outer glove like butyl rubber or a laminate (e.g., SilverShield).[10] This provides layered protection.
-
Inspection is Mandatory: Before every use, gloves must be inspected for tears, pinholes, or signs of degradation.[11] Contaminated gloves must be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste.[11]
B. Eye and Face Protection: Non-Negotiable
Given the risk of serious eye damage, eye protection is mandatory at all times.
-
Minimum Requirement: Tightly fitting chemical splash goggles conforming to ANSI Z87 standards are required.[12] Standard safety glasses with side shields do not provide adequate protection against liquid splashes.[12]
-
High-Risk Operations: When handling larger volumes (>50 mL) or when there is a significant splash potential (e.g., during transfers or quenching a reaction), a face shield must be worn in addition to chemical splash goggles.[12]
C. Body and Foot Protection
-
Lab Coat: A flame-resistant lab coat is recommended. It must be kept fully buttoned to protect skin and personal clothing from splashes.[5]
-
Clothing: Long pants and closed-toe shoes are the minimum attire required in any laboratory where hazardous chemicals are handled.[12]
D. Respiratory Protection
When 1-(2-Bromoethyl)azepane is handled exclusively within a certified chemical fume hood, a respirator is typically not required. However, if engineering controls fail or for emergency situations like a large spill, respiratory protection is critical. In such cases, a full-face respirator with an organic vapor cartridge would be necessary.[13]
Operational Plan: A Step-by-Step Workflow
A disciplined, procedural approach is essential for safety. The following workflow outlines the critical steps from preparation to disposal.
Caption: Workflow for Safely Handling 1-(2-Bromoethyl)azepane.
Step-by-Step Protocols:
Protocol 1: PPE Donning Sequence
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Eye Protection: Put on chemical splash goggles.
-
Gloves: Put on the appropriate gloves, ensuring the cuffs go over the sleeves of the lab coat.
Protocol 2: PPE Doffing Sequence (to prevent contamination)
-
Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, so the first glove is contained within the second. Dispose of them immediately in the designated hazardous waste container.
-
Lab Coat: Unbutton and remove the lab coat by folding it inward, avoiding contact with the potentially contaminated exterior.
-
Eye Protection: Remove goggles.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[11]
Emergency and Disposal Plans
A. Spill Management
-
Small Spill (inside fume hood): Absorb the spill with an inert material (e.g., sand or vermiculite). Place the absorbent material in a sealed, labeled container for hazardous waste disposal.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health & Safety (EHS) office immediately.[1]
Caption: Emergency Response Flowchart for a Chemical Spill.
B. Waste Disposal
As a halogenated organic compound, 1-(2-Bromoethyl)azepane and any materials contaminated with it must be disposed of as hazardous waste.
-
Segregation is Key: Halogenated organic waste must be collected separately from non-halogenated waste.[14][15][16] Co-mingling increases disposal costs and complexity.[15][16]
-
Container Requirements: Use a designated, leak-proof, and properly labeled hazardous waste container.[14][17] The label should clearly state "Hazardous Waste" and list the chemical contents, including "Halogenated Organics" and "1-(2-Bromoethyl)azepane".[18]
-
Storage: Keep waste containers closed at all times, except when adding waste.[14][15] Store them in a designated satellite accumulation area with secondary containment.
-
Disposal: Follow your institution's specific procedures for hazardous waste pickup.
By adhering to this comprehensive guide, researchers can confidently handle 1-(2-Bromoethyl)azepane, ensuring personal safety while advancing the frontiers of scientific discovery.
References
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